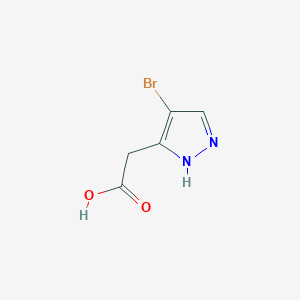

2-(4-Bromo-1H-pyrazol-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c6-3-2-7-8-4(3)1-5(9)10/h2H,1H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVCPYSDHQUCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 1h Pyrazol 3 Yl Acetic Acid and Its Precursors

Strategies for Constructing the 4-Bromo-1H-pyrazole Core

The formation of the 4-bromo-1H-pyrazole nucleus is a critical step that can be achieved through various synthetic routes. These strategies typically involve either forming the pyrazole (B372694) ring first and then introducing the bromine atom, or incorporating the bromine atom into one of the precursors before the ring-forming reaction.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation is a foundational and widely employed method for synthesizing the pyrazole ring. The most classic approach is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.orgresearchgate.net This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jetir.org

The versatility of this method allows for the synthesis of polysubstituted pyrazoles by choosing appropriately substituted starting materials. mdpi.com For the synthesis of a precursor to 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid, a 1,3-dicarbonyl compound bearing a latent acetic acid moiety at the C3 position is required. For instance, a derivative of 2,4-dioxopentanoic acid could be reacted with hydrazine hydrate. The reaction of hydrazine derivatives with β-diketones can sometimes lead to a mixture of regioisomers, depending on the substituents. mdpi.com

Beyond 1,3-diketones, other 1,3-dielectrophiles like α,β-unsaturated ketones can also undergo cyclocondensation with hydrazines to form pyrazolines, which are subsequently oxidized to pyrazoles. nih.govmdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Core Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Catalyst/Conditions | Product Type | Reference(s) |

| 1,3-Dicarbonyl Compound | Hydrazine Hydrate | Acid Catalyst | Polysubstituted Pyrazole | nih.gov, mdpi.com, researchgate.net |

| α,β-Unsaturated Ketone | Phenylhydrazine | Copper Triflate | Pyrazoline (requires oxidation) | nih.gov |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | 1,3,5-Substituted Pyrazole | nih.gov |

| Malononitrile Derivatives | Arylhydrazines | FeCl₃/PVP | 5-Aminopyrazole Derivative | encyclopedia.pub |

Bromination Approaches for Pyrazole Rings

Direct bromination of a pre-formed pyrazole ring is a common strategy for introducing a bromine atom at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The 4-position is often the most reactive site for such substitutions. cdnsciencepub.com

Various brominating agents can be employed for this purpose. N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of pyrazoles. encyclopedia.pub Another approach involves using elemental bromine (Br₂) as the oxidant, often in a suitable solvent. google.com For instance, one-pot methods have been developed where the pyrazole is formed in situ from a 1,3-diketone and an arylhydrazine, followed by the addition of a brominating agent like N-bromosaccharin (NBSac) to yield the 4-bromopyrazole directly. researchgate.net This one-pot approach, often performed under solvent-free conditions with a catalyst like silica-supported sulfuric acid, provides excellent yields in short reaction times. researchgate.net

The choice of reaction conditions is crucial to control the regioselectivity and prevent side reactions. For example, bromination of 1-phenylpyrazole with bromine in an inert solvent like chloroform leads to substitution at the 4-position of the pyrazole ring. cdnsciencepub.com However, changing the medium to strongly acidic conditions (e.g., concentrated sulfuric acid) can alter the reaction's course, leading to substitution on the phenyl ring instead, because the pyrazole ring is deactivated by protonation. cdnsciencepub.com

Table 2: Selected Methods for Bromination of Pyrazole Rings

| Brominating Agent | Substrate | Conditions | Product | Yield | Reference(s) |

| N-Bromosaccharin (NBSac) | 1,3-Diketone + Arylhydrazine | H₂SO₄/SiO₂, Solvent-free, RT | 4-Bromo-1,3,5-trisubstituted pyrazole | 90-98% | researchgate.net |

| Bromine (Br₂) | 1-Phenylpyrazole | Chloroform | 4-Bromo-1-phenylpyrazole | N/A | cdnsciencepub.com |

| Bromine (Br₂) | 2-Pyrazoline | Temp > 80 °C | Pyrazole (via oxidation) | High | google.com |

| N-Halosuccinimides (NXS) | Pyrazole | CCl₄ or Water | 4-Halopyrazole | Excellent | researchgate.net |

Advanced Catalytic Methods for Pyrazole Formation

Modern synthetic chemistry has introduced a range of catalytic methods that offer significant advantages over traditional techniques, including improved yields, milder reaction conditions, and enhanced regioselectivity. researchgate.net These methods are applicable to the formation of the pyrazole core.

Copper-catalyzed reactions, for instance, are effective for constructing pyrazole rings. organic-chemistry.org An efficient copper-catalyzed condensation reaction can provide pyrazoles under acid-free conditions at room temperature in a short time. organic-chemistry.org Similarly, visible-light catalysis enables the tandem reaction of hydrazones and α-bromo ketones to provide substituted pyrazoles under mild conditions with wide functional group tolerance. organic-chemistry.org

Green chemistry principles have also been applied, using catalysts like nano-ZnO for the condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields and easy work-up. nih.gov Catalytic hydrogenation processes have been developed for the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds to form pyrazoles, utilizing a hydrogenation catalyst in the presence of an acid. google.com

Installation of the Acetic Acid Side Chain

The introduction of the acetic acid group (-CH₂COOH) is another key synthetic challenge. This can be accomplished by attaching the side chain to a pre-formed pyrazole ring or by carrying a precursor to the side chain through the ring formation process.

Alkylation and Acylation Strategies

Alkylation is a direct method for installing the acetic acid side chain, typically onto one of the nitrogen atoms of the pyrazole ring. semanticscholar.org This N-alkylation can be achieved by reacting the pyrazole with an electrophile such as an alkyl haloacetate (e.g., ethyl bromoacetate) under basic conditions, followed by hydrolysis of the resulting ester. mdpi.com The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric factors. mdpi.com Brønsted acid-catalyzed N-alkylation using trichloroacetimidates as the alkylating agents has also been developed as an alternative to methods requiring strong bases. semanticscholar.orgmdpi.com

Acylation provides another route to functionalize the pyrazole ring. researchgate.net While direct C-acylation to introduce an acetic acid precursor can be challenging, peptide chemistry has explored the use of acyl pyrazoles as activated acyl donors. nih.govrsc.org These are formed by the reaction of peptide hydrazides with reagents like acetylacetone. nih.gov This chemistry highlights the reactivity of the pyrazole nitrogen toward acylating agents, which can be leveraged for side-chain introduction. Phase-transfer catalysis (PTC) has been investigated for the acylation of hydroxypyrazoles, demonstrating the possibility of N-, O-, and C-acylation depending on the substrate and conditions. researchgate.net

Carboxylic Acid Functionalization Techniques

Often, the most efficient way to obtain the final carboxylic acid product is to synthesize a derivative with a functional group that can be easily converted to a carboxylic acid in a final step. eurekaselect.comresearchgate.net This precursor group, such as an ester or a nitrile, is carried through the synthesis of the 4-bromo-pyrazole core.

For example, a synthetic pathway could begin with the alkylation of camphor with methyl bromoacetate to yield a γ-keto ester. mdpi.com This intermediate can then be transformed into an enaminone, which subsequently undergoes heterocyclization with a hydrazine derivative to form a pyrazole with a methyl acetate side chain. The final step would be the hydrolysis of the methyl ester to the desired carboxylic acid. mdpi.com Similarly, pyrazole-3-carboxylates can be synthesized through a one-pot cyclization of hydrazone dianions with diethyl oxalate. nih.govmdpi.com These ester derivatives serve as stable intermediates that can be saponified to the corresponding carboxylic acids when needed. mdpi.com The use of acetic acid as a solvent or mediator in one-pot syntheses of pyrazole derivatives has also been shown to be effective, facilitating reactions between β-dicarbonyl compounds and hydrazinyl precursors to afford high yields of the target heterocycles. nih.govnih.gov

Multi-Step Synthesis Pathways and Optimization

The synthesis of this compound and its precursors often involves multi-step reaction sequences. A common strategy for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, a plausible precursor would be a suitably substituted β-ketoester.

One potential pathway could begin with the synthesis of a 4-bromo-substituted 1,3-dicarbonyl compound. This intermediate can then be reacted with hydrazine to form the pyrazole ring. Subsequent functional group manipulations, such as the introduction of the acetic acid moiety, would lead to the final product. The optimization of such pathways involves careful selection of reagents, reaction conditions, and purification methods to maximize yield and purity.

A recent study outlines a multi-step synthesis of a related compound, 3-(3-bromophenyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid, starting from acetophenone and phenylhydrazine. bookpi.orgamazonaws.com The process involves the formation of a hydrazone, followed by a Vilsmeier-Haack reaction to yield a 4-formylpyrazole. bookpi.orgamazonaws.com This intermediate is then converted to a methyl pyrazole-4-carboxylate through several steps, including reduction, chlorination, and cyanation, followed by hydrolysis. bookpi.orgamazonaws.com This key scaffold is then used in a Knoevenagel condensation to produce the final acrylic acid derivative. bookpi.orgamazonaws.com While not a direct synthesis of the target molecule, this pathway highlights the types of transformations that can be employed in a multi-step approach to complex pyrazole derivatives.

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages over traditional multi-step methods by reducing reaction time, minimizing waste, and simplifying purification processes. For pyrazole synthesis, one-pot procedures often involve the reaction of β-dicarbonyl compounds with hydrazine derivatives in a single reaction vessel. nih.govnih.gov Acetic acid can be employed as a mediator in these reactions, facilitating the synthesis of novel pyrazole-s-triazine derivatives. nih.govnih.gov

Another one-pot approach involves a three-component reaction for the preparation of 3,5-disubstituted 1H-pyrazoles. This method includes the condensation of an aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org A rapid and efficient one-pot synthesis of pyrazoles from (hetero)arenes and carboxylic acids has also been developed, proceeding through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. researchgate.net

The following table summarizes various one-pot synthetic strategies for pyrazole derivatives:

| Starting Materials | Reagents/Conditions | Product Type |

| β-dicarbonyl compounds, N,N-dimethylformamide dimethylacetal, 2-hydrazinyl-4,6-disubstituted-s-triazine | Ethanol-acetic acid or neat acetic acid | Pyrazole and pyrazole-fused cycloalkanone systems |

| Aromatic aldehydes, tosylhydrazine, terminal alkynes | Not specified | 3,5-disubstituted 1H-pyrazoles |

| (Hetero)arenes, carboxylic acids, hydrazine | Not specified | Disubstituted pyrazoles |

Regioselective Synthesis Considerations

A significant challenge in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is the potential formation of regioisomers. thieme-connect.com The cyclocondensation can occur in two different ways, leading to a mixture of products that can be difficult to separate. thieme-connect.com Therefore, achieving high regioselectivity is a key consideration.

The choice of solvent can play a crucial role in directing the regioselectivity of the reaction. Aprotic solvents with strong dipole moments and high dielectric constants, such as N,N-dimethylacetamide (DMAc), have been shown to provide improved regioselectivity compared to traditional protic solvents like ethanol and acetic acid. thieme-connect.com

An efficient and regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed using N-alkylated tosylhydrazones and terminal alkynes. organic-chemistry.org This method demonstrates excellent tolerance to various substituents and achieves complete regioselectivity, particularly when similar substituents are present. organic-chemistry.org The reaction proceeds under optimized conditions using t-BuOK as a base and pyridine as a solvent. organic-chemistry.org

Another approach to achieving regioselectivity is through a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. nih.gov This method provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions. nih.gov

The following table outlines different approaches to achieve regioselective pyrazole synthesis:

| Method | Key Features |

| Solvent selection | Use of aprotic, high-dipole moment solvents like DMAc improves regioselectivity. thieme-connect.com |

| N-alkylated tosylhydrazones and terminal alkynes | Offers complete regioselectivity, especially with similar substituents. organic-chemistry.org |

| Base-mediated [3+2] cycloaddition | Achieves excellent regioselectivity with 2-alkynyl-1,3-dithianes and sydnones. nih.gov |

Application of Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical practices has led to the development of green synthetic strategies for pyrazole derivatives. nih.govbenthamdirect.com These methods aim to reduce the environmental impact by using eco-friendly solvents, renewable energy sources, and recyclable catalysts, while also being efficient and high-yielding. nih.govnih.gov

Key green chemistry approaches in pyrazole synthesis include:

Solvent-free reactions: Conducting reactions without a solvent can reduce waste and simplify product isolation. tandfonline.com A green, environment-friendly method for the synthesis of pyrazole derivatives has been reported using tetrabutylammonium bromide (TBAB), an organic ionic salt, as a reaction medium at room temperature under solvent-free conditions. tandfonline.com

Microwave and ultrasonic assistance: These techniques can accelerate reaction rates, often leading to higher yields in shorter times. benthamdirect.comnih.gov The combination of microwave irradiation and an eco-friendly solvent like a water-ethanol mixture has been used for the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov

Use of green solvents: Water is an ideal green solvent due to its non-toxic and renewable nature. nih.gov A catalyst-free multicomponent reaction for pyrano[2,3-c]pyrazole synthesis has been developed in water, facilitated by ultrasonic irradiation. nih.gov

Multicomponent reactions (MCRs): MCRs are inherently green as they are one-pot reactions that improve atom and step economy. nih.govacs.org A green synthetic approach for pyrazole compounds has been developed using a multicomponent reaction of ethyl acetoacetate, hydrazines, and catalytic imidazole in an aqueous medium. acs.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals corresponding to the pyrazole (B372694) ring proton, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, the acidic proton (-COOH), and the pyrazole N-H proton. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be key to assigning these signals.

Expected ¹H NMR Signals:

Pyrazole C5-H: A singlet in the aromatic region.

Methylene (-CH₂-): A singlet corresponding to the two protons of the acetic acid side chain.

Carboxylic Acid (-COOH): A broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Pyrazole N1-H: A broad singlet, which may exchange with deuterium (B1214612) in solvents like D₂O.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, five signals would be anticipated, corresponding to the three carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Expected ¹³C NMR Signals:

C3 and C5 of Pyrazole Ring: Two distinct signals for the carbon atoms in the pyrazole ring.

C4 of Pyrazole Ring: A signal for the carbon atom bonded to the bromine.

Methylene Carbon (-CH₂-): A signal for the aliphatic methylene carbon.

Carbonyl Carbon (-COOH): A signal at a lower field, characteristic of a carboxylic acid.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): Would be used to establish correlations between coupled protons, although for this specific molecule with mostly singlet signals, its utility might be limited to confirming the absence of proton-proton coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom. This would definitively link the pyrazole C5-H signal to the C5 carbon and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is vital for establishing the connectivity of the entire molecule, for instance, by showing correlations between the methylene protons and the C3 and C4 carbons of the pyrazole ring, as well as the carbonyl carbon.

Solid-State NMR Spectroscopy (e.g., CPMAS)

Solid-state NMR (ssNMR), often using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), can provide information about the molecule in its solid form. This is particularly useful for studying polymorphism (the existence of different crystal structures) and for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and pyrazole N-H groups in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula. For this compound (C₅H₅BrN₂O₂), the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and the [M+2]⁺ peak, with nearly equal intensities, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted HRMS Data

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 218.9611 |

Note: The table presents predicted values based on the molecular formula. Actual experimental data is required for confirmation.

Fragmentation Pattern Analysis

Mass spectrometry provides critical insights into the molecular weight and structural fragments of a compound. While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern under electron impact (EI) can be predicted based on the established fragmentation of carboxylic acids and heterocyclic compounds.

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound. A prominent fragmentation pathway for carboxylic acids involves the loss of the carboxyl group (-COOH), resulting in a significant peak at [M - 45]. libretexts.org Another characteristic fragmentation is the loss of a hydroxyl radical (-OH), leading to a peak at [M - 17]. libretexts.org

Alpha-cleavage, the breaking of the bond adjacent to the pyrazole ring, could lead to the formation of a stable pyrazolyl-methyl cation. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Data

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]⁺ | C₅H₅BrN₂O₂⁺ | Molecular Ion |

| [M-17]⁺ | C₅H₄BrN₂O⁺ | Loss of hydroxyl radical (-OH) |

| [M-45]⁺ | C₄H₄BrN₂⁺ | Decarboxylation (loss of -COOH) |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid and the substituted pyrazole ring.

The most prominent feature would be the broad O-H stretching vibration of the carboxylic acid's hydroxyl group, typically appearing in the range of 3300-2500 cm⁻¹. masterorganicchemistry.com The carbonyl (C=O) stretching vibration of the carboxylic acid will present as a strong, sharp peak around 1700 cm⁻¹. masterorganicchemistry.com

The pyrazole ring itself will contribute to the spectrum with several characteristic bands. N-H stretching vibrations from the pyrazole ring are expected in the region of 3200-3100 cm⁻¹, often appearing as a broad band due to hydrogen bonding. mdpi.com C-H stretching vibrations of the pyrazole ring and the methylene group will likely be observed just above and below 3000 cm⁻¹, respectively. masterorganicchemistry.com The C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-2500 | Carboxylic Acid O-H | Stretching (Broad) |

| 3200-3100 | Pyrazole N-H | Stretching |

| ~3000 | Aromatic/Alkene C-H | Stretching |

| ~1700 | Carboxylic Acid C=O | Stretching (Strong, Sharp) |

| 1600-1400 | Pyrazole Ring | C=C and C=N Stretching |

| 600-500 | C-Br | Stretching |

This table is based on typical IR absorption ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, the solid-state structures of related compounds, such as 4-bromo-1H-pyrazole, have been determined. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a synthesized compound. For this compound, with the molecular formula C₅H₅BrN₂O₂, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 27.42 |

| Hydrogen | H | 1.01 | 2.30 |

| Bromine | Br | 79.90 | 36.48 |

| Nitrogen | N | 14.01 | 12.79 |

| Oxygen | O | 16.00 | 21.01 |

Comparison of experimentally obtained elemental analysis data with these theoretical values would serve to confirm the purity and elemental composition of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure

DFT calculations are a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying organic molecules like pyrazole (B372694) derivatives. These studies are instrumental in predicting molecular properties and behavior.

Geometry Optimization and Energetic Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, DFT methods, such as those utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to predict bond lengths, bond angles, and dihedral angles.

Energetic analysis provides information on the stability of the molecule. While specific energetic data for 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid is not readily found, studies on related pyrazole systems show that computational methods can reliably calculate parameters like total energy and heats of formation. For instance, in a study of various pyrazole tautomers, energy gaps between different forms were calculated to be as high as 100 kJ/mol, indicating significant differences in stability that can be predicted computationally.

Table 1: Representative Theoretical Parameters for Pyrazole Derivatives (Note: This table is illustrative of typical data obtained from DFT calculations for pyrazole compounds, as specific data for this compound is not available.)

| Parameter | Typical Computational Method | Significance |

| Total Energy | DFT (e.g., B3LYP/6-311G) | Indicates the overall stability of the optimized molecular structure. |

| Bond Lengths (Å) | DFT (e.g., B3LYP/6-311G) | Defines the geometric structure; can be compared with experimental X-ray data. |

| Bond Angles (°) | DFT (e.g., B3LYP/6-311G) | Further defines the molecular geometry and steric relationships. |

| Dipole Moment (Debye) | DFT (e.g., B3LYP/6-311G) | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

View as interactive table

| Parameter | Typical Computational Method | Significance |

|---|---|---|

| Total Energy | DFT (e.g., B3LYP/6-311G) | Indicates the overall stability of the optimized molecular structure. |

| Bond Lengths (Å) | DFT (e.g., B3LYP/6-311G) | Defines the geometric structure; can be compared with experimental X-ray data. |

| Bond Angles (°) | DFT (e.g., B3LYP/6-311G) | Further defines the molecular geometry and steric relationships. |

| Dipole Moment (Debye) | DFT (e.g., B3LYP/6-311G) | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are useful for predicting how a molecule will interact with other reagents or biological targets.

Table 2: Electronic Properties from DFT Calculations (Note: This table illustrates the type of electronic structure data generated for pyrazole compounds, as specific data for this compound is unavailable.)

| Property | Definition | Relevance to Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |

View as interactive table

| Property | Definition | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |

Tautomerism and Proton Transfer Mechanisms

Pyrazoles are known for undergoing prototropic tautomerism, where a proton can migrate between the two nitrogen atoms of the ring. This phenomenon significantly impacts the molecule's chemical and physical properties.

Theoretical Prediction of Tautomeric Forms

Theoretical calculations are exceptionally well-suited for studying tautomerism, as they can predict the relative stability of different tautomers, even for species that are difficult to isolate experimentally. For substituted pyrazoles, the position of the substituent can strongly influence which tautomer is more stable. DFT calculations using functionals like B3LYP have been successfully used to determine tautomeric ratios in both the gas phase and in aqueous solution for large libraries of pyrazole derivatives. For example, studies have shown that electron-withdrawing groups at the 3-position of the pyrazole ring tend to stabilize the corresponding tautomer.

For this compound, two primary annular tautomers would be expected:

this compound

2-(4-Bromo-2H-pyrazol-3-yl)acetic acid

Computational studies would calculate the Gibbs free energy of each form to predict their equilibrium population.

Computational Modeling of Proton Exchange and Hydrogen Bonding

Computational models can elucidate the mechanisms of proton transfer between tautomers. These calculations can map the potential energy surface and identify the transition state for the proton exchange, providing the activation energy for the process. This is critical for understanding the dynamics of the tautomeric equilibrium.

Furthermore, these models can investigate both intramolecular and intermolecular hydrogen bonding. For this compound, intramolecular hydrogen bonding could occur between the carboxylic acid group and the pyrazole nitrogen. Intermolecular hydrogen bonding is also significant, as seen in X-ray crystal structures of related compounds like 1-phenyl-1H-pyrazol-3-ol, which forms dimers connected by hydrogen bonds. Computational analysis helps to quantify the strength and nature of these interactions.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful insights into reaction mechanisms, allowing researchers to study transition states and reaction intermediates that may be experimentally inaccessible. DFT calculations can be used to map out the entire reaction coordinate for a given chemical transformation, calculating the energies of reactants, products, intermediates, and transition states.

For a molecule like this compound, computational approaches could be used to study various reactions, such as the Knoevenagel condensation of a related pyrazole-4-carboxylate with an aldehyde, or the cyclization reactions used to form the pyrazole ring itself. By modeling these pathways, chemists can gain a deeper understanding of regioselectivity and stereoselectivity, aiding in the design of more efficient synthetic routes.

Advanced Quantum Chemical Computations for Reactivity Prediction

Detailed research findings from computational studies on pyrazole derivatives, which share a core structure with this compound, have consistently demonstrated the utility of these methods. dntb.gov.uaresearchgate.net For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies lower reactivity. nih.gov

Quantum chemical calculations offer a suite of global reactivity descriptors that provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors, derived from the energies of the frontier orbitals, include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud distortion.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are invaluable for comparing the reactivity of different compounds and for understanding the influence of various functional groups on the pyrazole core. For example, the presence of the electron-withdrawing bromine atom and the carboxylic acid group in this compound is expected to significantly influence its electronic properties and, consequently, its reactivity profile.

The following interactive data tables showcase typical quantum chemical parameters calculated for pyrazole derivatives using DFT methods, which would be analogous to those determined for this compound.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value (eV) | Significance |

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -1.23 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.62 | Chemical stability and reactivity |

Table 2: Global Reactivity Descriptors

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 6.85 | -EHOMO |

| Electron Affinity (A) | 1.23 | -ELUMO |

| Electronegativity (χ) | 4.04 | (I + A) / 2 |

| Chemical Hardness (η) | 2.81 | (I - A) / 2 |

| Chemical Softness (S) | 0.356 | 1 / η |

| Electrophilicity Index (ω) | 2.89 | μ2 / 2η (where μ = -χ) |

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. Conversely, the hydrogen atom of the carboxylic acid and the carbon atom attached to the bromine would likely exhibit positive potential, marking them as potential electrophilic sites.

Chemical Reactivity and Derivatization Strategies

Reactions of the Pyrazole (B372694) Ring System

The pyrazole nucleus is an electron-rich heteroaromatic system, and its reactivity is significantly influenced by the substituents it bears. chemicalbook.com In 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid, the bromine atom at the C4 position and the acetic acid moiety at the C3 position dictate the regioselectivity and feasibility of subsequent reactions.

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position having the highest electron density, making it the most favorable site for attack. chemicalbook.compharmaguideline.com However, in the case of this compound, this position is already occupied by a bromine atom.

Further electrophilic substitution on this molecule is generally challenging for two main reasons:

Steric Hindrance : The existing bromine atom at the C4 position sterically hinders the approach of other electrophiles.

Electronic Effects : The bromine atom and the acetic acid group are both electron-withdrawing substituents. These groups deactivate the pyrazole ring, reducing its nucleophilicity and making it less reactive towards electrophiles. researchgate.net

Reactions such as nitration and sulfonation, which require strong electrophiles and harsh conditions, are therefore less likely to proceed efficiently. masterorganicchemistry.com If forced, substitution might occur at the C5 position, but this typically requires overcoming a significant activation energy barrier. libretexts.org

Table 1: Feasibility of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Outcome for this compound |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | Low reactivity; the ring is deactivated and the C4 position is blocked. |

| Nitration | HNO₃ / H₂SO₄ | Very low reactivity due to deactivation by existing substituents. masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | Very low reactivity; harsh conditions may lead to degradation. |

Nucleophilic Reactions Involving the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with distinct properties that allow for various nucleophilic reactions. nih.gov

N1 (Pyrrole-like) Nitrogen : This nitrogen bears a hydrogen atom and is acidic. nih.gov It can be deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile and can readily react with various electrophiles, such as alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation, respectively. pharmaguideline.com This is a common strategy for introducing substituents at the N1 position.

N2 (Pyridine-like) Nitrogen : This nitrogen has a lone pair of electrons in the plane of the ring and is basic. nih.gov It can act as a nucleophile, attacking electrophiles, particularly under neutral or acidic conditions. researchgate.net

The ability to selectively functionalize the N1 position after deprotonation is a key strategy in the derivatization of this scaffold. pharmaguideline.com

The bromine atom at the C4 position is a versatile handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. acs.org This approach is one of the most effective methods for elaborating the structure of 4-bromopyrazole derivatives.

Common cross-coupling reactions include:

Suzuki Coupling : Reaction with boronic acids or esters to form a new C-C bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl substituents, creating a C-C bond. researchgate.net

Heck Coupling : Reaction with alkenes to form a new C-C bond and introduce a vinyl group.

Buchwald-Hartwig Amination : Reaction with amines to form a C-N bond, allowing for the introduction of primary or secondary amino groups.

Stille Coupling : Reaction with organostannanes to form C-C bonds.

These reactions provide reliable and high-yielding pathways to a vast range of derivatives, making the C4-bromo atom a crucial feature for synthetic diversification. acs.org

Table 2: Common Metal-Catalyzed Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄ / Base | C-C (Aryl, Alkyl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Alkenyl) |

| Buchwald-Hartwig | R₂NH | Pd Catalyst / Ligand / Base | C-N |

Reactions of the Acetic Acid Moiety

The acetic acid side chain (-CH₂COOH) offers a second, independent site for chemical modification, primarily through reactions characteristic of carboxylic acids.

The carboxylic acid group can be readily converted into its corresponding esters and amides, which are common derivatives in medicinal chemistry.

Esterification : This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄), a process known as Fischer esterification. Alternatively, the acid can be treated with an alkyl halide under basic conditions. Esters are often synthesized to modify the pharmacokinetic properties of a parent compound.

Amidation : The formation of an amide bond requires reacting the carboxylic acid with a primary or secondary amine. This reaction is generally facilitated by activating the carboxylic acid first (see section 5.2.2) to form a more reactive intermediate, which is then treated with the amine. organic-chemistry.org A wide variety of amines can be used, allowing for the introduction of diverse functional groups.

To enhance the reactivity of the carboxylic acid towards nucleophiles, particularly for amide bond formation, it must first be activated. princeton.edu This involves converting the hydroxyl group of the acid into a better leaving group.

Common methods for carboxylic acid activation include:

Formation of Acyl Chlorides : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. This intermediate readily reacts with nucleophiles such as alcohols, amines, and thiols.

Use of Coupling Reagents : A wide range of coupling reagents are used in modern organic synthesis to facilitate amide bond formation under mild conditions. These reagents react with the carboxylic acid to form an activated intermediate in situ, which then reacts with the amine. This approach is standard in peptide synthesis and is widely used for creating amide libraries.

Table 3: Common Reagents for Carboxylic Acid Activation

| Method | Reagent(s) | Activated Intermediate |

|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Acyl chloride |

| Carbodiimide Coupling | DCC, EDC / HOBt | O-acylisourea |

| Uronium/Guanidinium Coupling | HATU, HBTU / Base (e.g., DIPEA) | Activated ester |

| Mixed Anhydride Formation | Isobutyl chloroformate / Base | Mixed anhydride |

These activation and coupling strategies are fundamental to utilizing the acetic acid moiety as a point of diversification for this compound. acs.orgnih.gov

Reactions Involving the Methylene (B1212753) Group Adjacent to the Carboxyl

The methylene group (-CH₂-) in this compound is positioned between two electron-withdrawing groups: the pyrazole ring and the carboxylic acid. This configuration classifies it as an "active methylene" group. slideshare.netyoutube.com The protons on this carbon are acidic and can be removed by a mild base to form a stabilized carbanion or enolate. wikipedia.org This reactivity is fundamental to carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. wikipedia.orgresearchgate.net

The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound to a carbonyl group (aldehyde or ketone), followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org While direct examples involving this compound as the active methylene component are not extensively detailed, the reactivity is well-established in analogous pyrazole systems. For instance, various pyrazole-4-carbaldehydes readily undergo Knoevenagel condensation with other active methylene compounds, such as malonic acid and cyanoacetic acid, demonstrating the facility of this reaction within the pyrazole chemical space. asianpubs.orgresearchgate.net In these reactions, a base like pyridine or piperidine is typically used as a catalyst. asianpubs.org A related, powerful transformation is the tandem Knoevenagel condensation–Michael addition, where a pyrazolone first reacts with an aldehyde to form an enone, which is then attacked by a second pyrazolone molecule. nih.gov

| Pyrazole Reactant | Active Methylene Compound | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Pyrazole-4-carbaldehyde | Malonic Acid | Pyridine/Piperidine | Pyrazoleacrylic Acid | asianpubs.org |

| Pyrazole-4-carbaldehyde | Cyanoacetic Acid | Pyridine/Piperidine | Cyanopyrazoleacrylic Acid | asianpubs.org |

| Thiophene-2-carbaldehyde | Substituted Pyrazolone | Glacial Acetic Acid | Thienyl-Pyrazolone Derivative | researchgate.net |

| Aldehyde-labeled Protein | Pyrazolone | None (Tandem Reaction) | Bis-pyrazolone Adduct | nih.gov |

Cyclization and Condensation Reactions for Novel Heterocycles

The structural framework of this compound serves as a valuable synthon for the construction of diverse and complex heterocyclic systems. Both the carboxylic acid moiety and the pyrazole ring can participate in cyclization and condensation reactions to build new fused or linked ring systems. beilstein-journals.orgnih.gov

A prominent strategy involves the synthesis of pyrazolyl-thiazole hybrids. nih.govnih.gov This is often achieved through a derivatization sequence starting with the carboxylic acid. The acid can be converted into a thioamide, which then serves as the key precursor for the Hantzsch thiazole synthesis. acgpubs.org For example, N-thiocarbamoylpyrazole derivatives undergo cyclocondensation with α-haloketones, such as phenacyl bromides, to afford the corresponding pyrazolyl-thiazoles in good yields. nih.gov This multi-step approach highlights a key derivatization strategy for the title compound.

Another important class of heterocycles derived from pyrazole precursors are fused pyrazolo[3,4-d]pyridazines. researchgate.netacs.org These bicyclic systems are typically formed by constructing the pyridazine ring onto the existing pyrazole core. Synthetic routes often involve the cyclocondensation of a suitably functionalized pyrazole, such as one bearing a hydrazine or a dicarbonyl-equivalent side chain, with an appropriate reagent to form the six-membered pyridazine ring. acs.org The Vilsmeier-Haack reaction is another tool used in the synthesis of pyrazolo[3,4-d]pyridazines from precursors like 5-(1-methylhydrazino)pyridazines. amanote.com

| Target Heterocycle | General Reaction Type | Key Pyrazole Precursor | Co-reactant | Reference |

|---|---|---|---|---|

| Pyrazolyl-thiazole | Hantzsch Thiazole Synthesis | N-Thiocarbamoylpyrazole | Phenacyl Bromide | nih.gov |

| Pyrazolo[3,4-d]pyridazine | Intramolecular Cyclization | Hydrazone of 3-aryl-4-acetylsydnone | Vilsmeier Reagent (POCl₃/DMF) | acs.org |

| Pyrazolo[3,4-d]thiazole | Intramolecular Cyclization | N-(4-amino-5-pyrazolyl)thiocarboxamide | Sodium Nitrite/Acid | researchgate.net |

| Pyrazolo[3,4-c]pyridine | Tandem Borylation/Cross-Coupling | 5-Halo-1H-pyrazolo[3,4-c]pyridine | Various Electrophiles | rsc.org |

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound and its derivatives are particularly relevant when new chiral centers are formed. A significant example is the synthesis of 4,5-dihydropyrazoles (often called pyrazolines), which are commonly prepared via the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. mdpi.com

The formation of a dihydropyrazole ring from a chalcone precursor introduces two adjacent stereocenters at positions C4 and C5. mdpi.com This results in the potential for diastereomers, specifically cis and trans isomers, depending on the relative orientation of the substituents at these positions. The reaction mechanism involves a nucleophilic Michael addition of hydrazine to the chalcone, followed by an intramolecular cyclization and dehydration. biust.ac.bw

The stereochemistry of the starting chalcone, which is typically the more stable E-isomer, can influence the stereochemical course of the reaction. The final relative stereochemistry of the dihydropyrazole product is often controlled by thermodynamic or kinetic factors during the cyclization step. The characterization and assignment of these diastereomers are routinely accomplished using ¹H NMR spectroscopy. The magnitude of the coupling constant (J-value) between the protons at C4 and C5 is diagnostic: a larger coupling constant is generally indicative of a trans relationship, while a smaller coupling constant suggests a cis relationship between the vicinal protons.

Applications in Chemical Synthesis As a Building Block

Precursor in the Synthesis of Diverse Pyrazole (B372694) Derivatives

As a foundational molecule, 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid is primed for the creation of a broad spectrum of pyrazole derivatives. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the bromine atom on the pyrazole ring can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity is key to its role as a versatile precursor.

Utility in Constructing Complex Heterocyclic Systems

The structure of this compound is particularly well-suited for the construction of fused heterocyclic systems. The acetic acid side chain can be manipulated to create a second ring fused to the pyrazole core. For instance, intramolecular condensation reactions can lead to the formation of pyrazolo-pyridines, pyrazolo-pyrimidines, or other bicyclic systems that are of significant interest in medicinal chemistry. nih.govnih.gov The bromo-substituent can be used to introduce further complexity either before or after the formation of the fused ring system.

Potential Fused Heterocyclic Systems from Pyrazole Precursors

| Precursor Functional Group | Reagent/Condition | Resulting Fused Ring System |

|---|---|---|

| Pyrazole with acetic acid side chain | Dehydration/Cyclization | Pyrazolo-lactone |

| Pyrazole with aminoethyl side chain | Intramolecular amidation | Pyrazolo-lactam |

Role in the Synthesis of Polyfunctionalized Compounds

The generation of polyfunctionalized compounds, which bear multiple reactive groups, is a central theme in modern organic synthesis. chemscene.com this compound is an ideal starting material in this context. The carboxylic acid can be transformed into an amide, which introduces a new N-H bond for further functionalization. Simultaneously, the bromine atom can be replaced through reactions like the Suzuki or Stille coupling, introducing a new aryl or alkyl group. aablocks.com This allows for the systematic and controlled introduction of multiple, distinct functional groups onto the pyrazole scaffold.

Scaffold for Material Science Applications

In material science, pyrazole-based compounds are explored for their electronic and coordination properties. The this compound scaffold offers a robust framework that can be tailored for specific material applications, such as in the formation of metal-organic frameworks (MOFs) or functional polymers.

Design of Ligands for Metal Complexation

Pyrazole derivatives are well-known for their ability to act as ligands that can bind to metal ions to form coordination complexes. nih.govnih.gov The nitrogen atoms of the pyrazole ring in this compound can coordinate to a metal center. Additionally, the carboxylic acid group provides a strong binding site, allowing the molecule to act as a bidentate ligand, chelating the metal ion. Such complexes have potential applications in catalysis, sensing, and as magnetic materials. mdpi.com The bromine atom can be used to tune the electronic properties of the ligand, thereby influencing the characteristics of the resulting metal complex.

Common Metal Ions Complexed by Pyrazole-Based Ligands

| Metal Ion | Coordination Geometry | Potential Application |

|---|---|---|

| Copper(II) | Square planar, Octahedral | Catalysis, Antimicrobial agents |

| Zinc(II) | Tetrahedral | Fluorescence sensing |

| Iron(II/III) | Octahedral | Magnetic materials, Bioinorganic models |

Precursors for Polymer Chemistry Research

The functional groups on this compound allow it to be incorporated into polymer chains. The carboxylic acid can be converted into an acrylate or methacrylate ester, which can then undergo polymerization to form a polymer with pendent pyrazole units. Alternatively, the molecule could be used in condensation polymerization if converted to a diamine or diol derivative. The properties of the resulting polymer, such as its thermal stability or optical properties, would be influenced by the rigid, aromatic pyrazole core.

Intermediate in Agrochemical Research

The pyrazole ring is a critical component in a number of commercially successful agrochemicals, including insecticides, herbicides, and fungicides. gugupharm.com Consequently, functionalized pyrazoles like this compound are valuable intermediates for the discovery of new crop protection agents. The synthesis of novel derivatives from this starting material allows researchers to explore how different functional groups attached to the pyrazole core affect biological activity. For example, the acetic acid moiety can be converted to a range of amides and esters, which are common functional groups in active agrochemical compounds.

Contribution to Novel Chemical Entities (NCEs) Synthesis

The application of this compound as a precursor in the synthesis of NCEs is a testament to its utility in drug discovery programs. Its ability to undergo a variety of chemical transformations allows for the generation of diverse molecular libraries, which can then be screened for biological activity against various therapeutic targets.

One of the key applications of this building block is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds that have garnered significant attention for their kinase inhibitory activity. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. The general synthetic strategy often involves the conversion of the acetic acid moiety into a reactive intermediate that can then participate in cyclocondensation reactions to form the fused pyrimidine ring.

While direct and explicit examples detailing the use of this compound in the synthesis of specific NCEs are often embedded within broader medicinal chemistry programs and may not always be publicly disclosed in extensive detail, the underlying synthetic principles are well-established. The carboxylic acid group can be readily converted to an ester or an amide, which can then be further manipulated. For instance, condensation of a derivative of this compound with a suitable three-carbon building block can lead to the formation of the pyrimidine ring, yielding the pyrazolo[1,5-a]pyrimidine core. The bromine atom on the pyrazole ring serves as a convenient handle for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in optimizing the potency and selectivity of potential drug candidates.

The following table summarizes the key transformations and the potential of this compound in the synthesis of NCEs, based on established synthetic methodologies for related pyrazole compounds.

Interactive Data Table: Synthetic Utility of this compound for NCEs

| Starting Material | Key Transformation | Intermediate | Subsequent Reaction | Resulting Scaffold | Potential Therapeutic Target |

| This compound | Esterification | Methyl 2-(4-bromo-1H-pyrazol-3-yl)acetate | Cyclocondensation with a β-ketoester | Pyrazolo[1,5-a]pyrimidine | Kinases (e.g., JAK, Src) |

| This compound | Amide Coupling | 2-(4-Bromo-1H-pyrazol-3-yl)-N-arylacetamide | Intramolecular cyclization | Fused pyrazolo-lactams | Various enzymes |

| This compound | Reduction | 2-(4-Bromo-1H-pyrazol-3-yl)ethanol | Functional group interconversion and coupling | Substituted pyrazole derivatives | G-protein coupled receptors |

| Methyl 2-(4-bromo-1H-pyrazol-3-yl)acetate | Suzuki Coupling | Methyl 2-(4-aryl-1H-pyrazol-3-yl)acetate | Saponification and amide coupling | Aryl-substituted pyrazole acetic acid amides | Various therapeutic targets |

The synthesis of such NCEs is a multi-step process that requires careful planning and execution. The choice of reagents and reaction conditions is crucial for achieving the desired chemical transformations with high efficiency and selectivity. The research in this area is ongoing, with many academic and industrial laboratories actively exploring the potential of this compound and its derivatives in the development of new and effective therapeutic agents. The versatility of this building block ensures its continued importance in the field of medicinal chemistry and the ongoing quest for novel treatments for a wide range of diseases.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can involve harsh conditions and hazardous materials. The future of synthesizing 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid lies in the adoption of green and sustainable chemistry principles. nih.govbenthamdirect.com Key areas of development include:

Eco-Friendly Solvents and Catalysts: Research is moving towards replacing conventional volatile organic solvents with greener alternatives. Deep eutectic solvents (DESs) and water are promising media that are biodegradable, non-toxic, and can accelerate reaction rates. thieme-connect.comthieme-connect.com For instance, the synthesis of pyrazoles in water microdroplets has been shown to be a rapid and efficient catalyst-free method. acs.org

Energy-Efficient Methodologies: Techniques such as microwave and ultrasonic assistance can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com

These sustainable strategies promise to make the production of this compound and its derivatives more economically viable and environmentally benign. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|

| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, hazardous solvents, long reaction times | Low |

| Microwave/Ultrasound | Rapid heating, shorter reaction times, improved yields | Specialized equipment required, scalability can be a challenge | Medium |

| Green Solvents (e.g., DES, Water) | Non-toxic, biodegradable, often enhances reactivity | Substrate solubility can be an issue | High |

| Flow Chemistry | High safety, scalability, precise control, automation | High initial equipment cost | High |

Exploration of Advanced Catalytic Applications

Pyrazole derivatives are well-regarded for their ability to act as versatile ligands in transition metal catalysis. nih.govresearchgate.net The structural features of this compound, specifically the protic N-H group, the carboxylic acid moiety, and the reactive bromo-substituent, make it an attractive candidate for the development of novel catalysts.

Future research could focus on:

Homogeneous Catalysis: The compound can act as a bidentate ligand, coordinating with metal centers through a pyrazole nitrogen and the carboxylate oxygen. Such complexes could be screened for activity in a variety of catalytic transformations, including oxidation of hydrocarbons, transfer hydrogenation, and polymerization reactions. nih.govnih.govrsc.org Cobalt complexes with pyrazole ligands, for example, have shown catalytic activity for the peroxidative oxidation of cyclohexane. nih.gov

Heterogeneous Catalysis: The ligand could be anchored to solid supports to create recyclable heterogeneous catalysts, enhancing sustainability.

Metal-Organic Frameworks (MOFs): Pyrazole carboxylic acids are excellent building blocks for creating MOFs. mocedes.org These porous materials have significant potential in gas storage, separation, and catalysis. The specific functionalities of this compound could be used to tune the properties of MOFs for specific applications.

The ability to modify the scaffold at the bromine position allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, enabling the rational design of catalysts with enhanced activity and selectivity.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, is a transformative technology in chemical synthesis that offers significant advantages over traditional batch methods. galchimia.com Its application to the synthesis of this compound and its derivatives is a major avenue for future research. mdpi.comresearchgate.net

Key benefits of this approach include:

Enhanced Safety and Control: Continuous flow systems allow for precise control over reaction parameters like temperature, pressure, and stoichiometry. This is particularly advantageous for handling potentially hazardous reagents or exothermic reactions. nih.gov

Improved Efficiency and Scalability: Flow reactors can significantly reduce reaction times from hours to minutes and can be easily scaled up for industrial production by running the system for longer periods. mdpi.comrsc.org

Automation and Integration: Automated flow systems can integrate synthesis, purification, and analysis, streamlining the development and optimization of reaction conditions. galchimia.comnih.gov This "assembly line" approach allows for the rapid generation of a library of derivatives for screening purposes. nih.gov

A multi-step synthesis of highly functionalized pyrazoles can be "telescoped" into a single continuous process, eliminating the need to isolate intermediates and drastically improving efficiency. nih.gov

Deeper Understanding of Reaction Mechanisms and Intermediates

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The classic Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a prime example where mechanistic knowledge is key. mdpi.com

Future research will likely involve:

Computational Chemistry: Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide invaluable insights into reaction pathways. eurasianjournals.comresearchgate.net These tools can be used to model transition states, calculate activation energies, and predict the regioselectivity of pyrazole formation, which is critical for synthesizing a specific isomer like this compound. eurasianjournals.comresearchgate.net

Spectroscopic Analysis: Real-time monitoring of reactions using techniques like benchtop NMR spectroscopy can help identify transient intermediates and quantify reaction kinetics. researcher.life This data is essential for validating proposed mechanisms and optimizing reaction conditions for yield and purity.

Substituent Effects: A systematic study of how electronic and steric effects of substituents on the precursors influence the reaction mechanism and regiochemical outcome will enable more predictable and rational synthesis design. researchgate.net

A deeper mechanistic understanding will allow chemists to overcome challenges such as poor regioselectivity and to design more robust and efficient syntheses.

Design of Next-Generation Pyrazole-Based Scaffolds

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its favorable drug-like properties. mdpi.comnih.gov this compound is an ideal starting point for designing next-generation therapeutic agents, particularly in areas like oncology where pyrazole-based protein kinase inhibitors have shown great promise. mdpi.comnih.goveco-vector.com

Emerging research avenues in this area include:

Structure-Activity Relationship (SAR) Studies: The core structure can be systematically modified to explore its SAR. The bromine atom is a key handle for introducing diversity via cross-coupling reactions, while the acetic acid side chain can be converted into a variety of amides, esters, and other functional groups to probe interactions with biological targets. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement: To improve potency, selectivity, or pharmacokinetic properties, parts of the molecule can be replaced with bioisosteres—groups with similar physical or chemical properties. acs.orgresearchgate.net For example, the carboxylic acid could be replaced with a tetrazole, or the pyrazole core itself could be swapped for another heterocycle in a scaffold hopping strategy to explore novel chemical space. nih.govmdc-berlin.denih.gov

Targeted Drug Design: As a key component in inhibitors of kinases like BMPR2, the pyrazole scaffold can be incorporated into more complex molecules, including macrocycles, to achieve high potency and selectivity for specific disease-related targets. nih.govdrugbank.com

By leveraging these modern drug design strategies, this compound can serve as a valuable platform for the discovery of novel therapeutics.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine-2-carboxylic acid |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid?

The compound can be synthesized via regioselective bromination of a pyrazole precursor followed by introducing the acetic acid moiety. For example:

- Bromination of 1H-pyrazole-3-acetic acid using bromine in acetic acid under controlled conditions (0–5°C, 1:1 stoichiometry) minimizes polybrominated by-products .

- Alternatively, coupling pre-brominated pyrazole derivatives with acetic acid groups via cross-coupling reactions (e.g., Suzuki-Miyaura) may require palladium catalysts and optimized ligand systems .

Q. How is the structure of this compound confirmed?

Use a multi-technique approach :

- 1H/13C NMR : Pyrazole protons appear at δ 6.5–8.5 ppm; acetic acid protons at δ 2.5–3.5 ppm.

- ESI-MS : Detect [M+H]+ ions (e.g., m/z 245.1 for C₅H₆BrN₂O₂).

- X-ray crystallography : Resolves bromine positioning and molecular geometry, as demonstrated for analogous brominated arylacetic acids .

Q. What analytical methods are recommended for assessing purity?

- HPLC : Achieve ≥95% purity using C18 columns with acetonitrile/water gradients (e.g., 97.34% purity reported for similar compounds) .

- LC-MS : Combines mass confirmation with purity analysis.

- Titration : Complementary for acidity measurement but less specific for complex mixtures .

Advanced Research Questions

Q. How to address conflicting NMR data indicating potential tautomerism in pyrazole derivatives?

Resolve tautomerism via:

- Variable-temperature NMR : Cool samples to -40°C to slow proton exchange and separate peaks.

- Deuterium exchange : Compare spectra in DMSO-d6 vs. CDCl₃.

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish tautomers.

- X-ray crystallography : Definitive proof of dominant tautomer .

Q. What strategies optimize regioselectivity during bromination of pyrazole precursors?

- Electronic effects : Electron-withdrawing groups (e.g., acetic acid) direct bromine to electron-deficient positions (e.g., para to substituents).

- Steric control : Use bulky substituents to block undesired positions.

- Reaction conditions : Dilute bromine in acetic acid at 0–5°C enhances selectivity, as shown for 4-methoxyphenylacetic acid bromination .

- Computational modeling : DFT calculations predict charge distribution and substitution patterns .

Q. How to analyze hydrogen bonding patterns in crystalline forms?

- Single-crystal X-ray diffraction : Identifies O-H···O dimers (R²²(8) motif) and secondary interactions (C-H···Br).

- Lattice packing analysis : Software like Mercury visualizes π-π stacking and hydrogen bond networks.

- Thermal analysis (DSC) : Correlates hydrogen bond strength with melting points .

Q. What mechanistic considerations guide amide derivatization of the acetic acid group?

- Activation : Use EDCI/HOBt or HATU/DIPEA for efficient coupling.

- Steric mitigation : Extend reaction times (24–48 hr) for hindered nucleophiles.

- Monitoring : Track progress via TLC (ninhydrin stain) or in-situ IR spectroscopy.

- Acyl chloride route : Pre-form intermediates with SOCl₂ for challenging reactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.